molecular formula C12H15NO B2551345 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol CAS No. 2162998-61-8

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Cat. No.: B2551345
CAS No.: 2162998-61-8
M. Wt: 189.258
InChI Key: CKDWYEVYXYJYNO-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol is a compound that features an indole moiety fused with a cyclobutanol ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety and hazards associated with “2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol” are not known due to the lack of specific studies on this compound. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, “2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol” could be a potential candidate for further study in medicinal chemistry . Future research could focus on the synthesis, characterization, and biological evaluation of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol typically involves the reaction of indole derivatives with cyclobutanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the indole nitrogen to the carbonyl group of cyclobutanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of both the indole and cyclobutanol moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWYEVYXYJYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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